An In-Depth Technical Guide to the Crystal Structure Analysis of Lanthanum Nickel Oxide
An In-Depth Technical Guide to the Crystal Structure Analysis of Lanthanum Nickel Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of lanthanum nickel oxide (LaNiO₃), a material of significant interest in catalysis, electronics, and solid oxide fuel cells. This document details the crystallographic parameters of its common phases, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.
Introduction to the Crystal Structure of Lanthanum Nickel Oxide
Lanthanum nickel oxide (LaNiO₃) is a perovskite-type oxide that exhibits fascinating physical and chemical properties. Its crystal structure is the foundation of its electronic and catalytic behavior. LaNiO₃ predominantly crystallizes in two main structures: a rhombohedral distorted perovskite structure at room temperature and an ideal cubic perovskite structure at higher temperatures. Understanding the nuances of these crystal structures is paramount for manipulating the material's properties for various applications.
The room temperature structure is a rhombohedrally distorted perovskite belonging to the space group R-3c[1]. This distortion arises from the tilting of the NiO₆ octahedra. At elevated temperatures, LaNiO₃ undergoes a phase transition to a more symmetric cubic perovskite structure with the space group Pm-3m[2][3][4].
Quantitative Crystallographic Data
The structural parameters for the two primary phases of LaNiO₃ are summarized below for easy comparison.
Table 1: Crystallographic Data for Rhombohedral LaNiO₃ (Space Group: R-3c)
| Parameter | Value | Reference |
| Lattice Parameters | ||
| a | 5.45 Å | [1] |
| b | 5.45 Å | [1] |
| c | 13.09 Å | [1] |
| α | 90.00° | [1] |
| β | 90.00° | [1] |
| γ | 120.00° | [1] |
| Unit Cell Volume | 337.32 ų | [1] |
| Atomic Positions | ||
| La (6a) | (2/3, 1/3, 0.583333) | [1] |
| Ni (6b) | (2/3, 1/3, 1/3) | [1] |
| O (18e) | (0.553717, 0.553717, 1/4) | [1] |
| Bond Lengths | ||
| La-O | 2.43 Å (x3), 2.71 Å (x6) | [1] |
| Ni-O | 1.94 Å (x6) | [1] |
| Bond Angles | ||
| Ni-O-Ni | 165.2° | [5] |
| Octahedral Tilt Angle | 17° | [1] |
Table 2: Crystallographic Data for Cubic LaNiO₃ (Space Group: Pm-3m)
| Parameter | Value | Reference |
| Lattice Parameters | ||
| a | 3.86 Å | [3] |
| b | 3.86 Å | [3] |
| c | 3.86 Å | [3] |
| α | 90.00° | [3] |
| β | 90.00° | [3] |
| γ | 90.00° | [3] |
| Unit Cell Volume | 57.38 ų | [3] |
| Atomic Positions | ||
| La (1b) | (1/2, 1/2, 1/2) | [3] |
| Ni (1a) | (0, 0, 0) | [3] |
| O (3d) | (1/2, 0, 0) | [3] |
| Bond Lengths | ||
| La-O | 2.73 Å (x12) | [2][3][4] |
| Ni-O | 1.93 Å (x6) | [2][3] |
| Bond Angles | ||
| Ni-O-Ni | 180° (ideal) | |
| Octahedral Tilt Angle | 0° | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of LaNiO₃ and its subsequent crystallographic analysis are crucial for reproducible research.
Synthesis of Lanthanum Nickel Oxide Powder
Several methods can be employed to synthesize LaNiO₃ powder. The choice of method can influence the crystallinity, particle size, and phase purity of the final product.
This method is widely used to produce homogeneous, fine powders at relatively low temperatures.
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Precursor Solution Preparation:
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Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.
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Add citric acid to the solution as a chelating agent. The molar ratio of total metal cations to citric acid is typically maintained at 1:1.5.
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Gel Formation:
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Heat the solution at 80-90°C with continuous stirring.
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Add ethylene (B1197577) glycol to promote polyesterification. A common ratio of ethylene glycol to citric acid is 1:1.
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Continue heating until a viscous gel is formed.
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Decomposition and Calcination:
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Dry the gel in an oven at 120-150°C to remove excess water.
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The dried precursor is then decomposed by heating to a higher temperature, often resulting in self-ignition.
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Finally, calcine the resulting powder in air at temperatures ranging from 600°C to 800°C for several hours to obtain the crystalline LaNiO₃ phase.
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This technique involves the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates from a solution.
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Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of lanthanum nitrate and nickel nitrate.
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Precipitation:
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Slowly add a precipitating agent, such as a solution of sodium carbonate or potassium hydroxide, to the precursor solution under vigorous stirring until the pH reaches a value of 10 or higher to ensure complete precipitation.
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Age the resulting precipitate in the mother liquor for a few hours to improve filterability.
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Washing and Drying:
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Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
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Dry the washed precipitate in an oven at 100-120°C.
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Calcination: Calcine the dried powder in air at a temperature between 700°C and 900°C for 5-10 hours to form the LaNiO₃ perovskite phase.
Crystal Structure Analysis
High-quality powder X-ray diffraction data is essential for accurate crystal structure analysis.
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Sample Preparation: The synthesized LaNiO₃ powder should be finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
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Instrument Setup:
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X-ray Source: Typically, a copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is used.
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Goniometer: A Bragg-Brentano geometry is commonly employed.
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Optics: Use of a monochromator is recommended to remove Kβ radiation.
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Data Collection Parameters:
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2θ Range: A wide angular range, for example, from 20° to 120°, should be scanned to collect a sufficient number of reflections.
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Step Size: A small step size, typically 0.01-0.02°, is used to ensure high resolution.
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Counting Time: A longer counting time per step (e.g., 1-5 seconds) improves the signal-to-noise ratio.
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Rietveld refinement is a powerful technique for refining the crystal structure parameters from powder diffraction data.
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Initial Model:
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Start with a known crystal structure model for LaNiO₃. For room temperature data, the rhombohedral R-3c model is appropriate. The crystallographic information file (CIF) for this structure can be obtained from databases like the Inorganic Crystal Structure Database (ICSD) or the Crystallography Open Database (COD).
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Refinement Strategy: The refinement is performed in a sequential manner, introducing parameters in a logical order.
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Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.
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Step 2: Lattice Parameters and Zero Shift: Refine the unit cell parameters and the diffractometer zero-point error.
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Step 3: Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks. A pseudo-Voigt function is often a good choice. This step accounts for both instrumental and sample-related broadening effects.
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Step 4: Atomic Coordinates: Refine the fractional atomic coordinates of the atoms in the unit cell.
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Step 5: Isotropic Thermal Parameters: Refine the isotropic displacement parameters (Biso) for each atom, which account for thermal vibrations.
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Step 6: Occupancy Factors (if necessary): If there is a possibility of non-stoichiometry, the site occupancy factors can be refined.
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Assessing the Quality of Refinement: The goodness of the fit is evaluated using reliability factors (R-factors) such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared). A good refinement is indicated by low R-factors and a flat difference plot (observed intensity minus calculated intensity).
Visualizations
The following diagrams illustrate the logical workflow for the crystal structure analysis of lanthanum nickel oxide.
